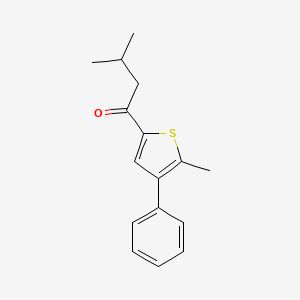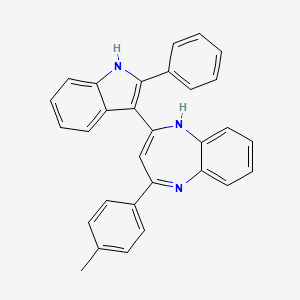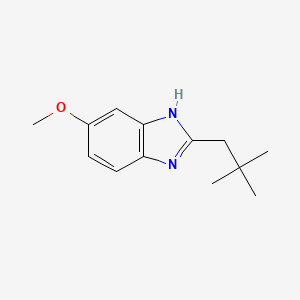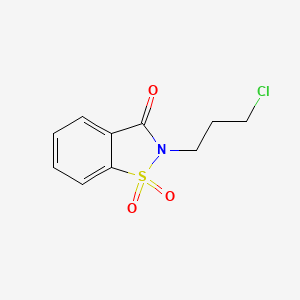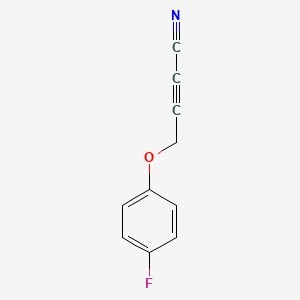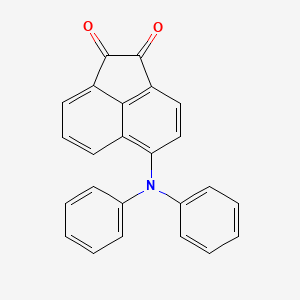
5-(Diphenylamino)acenaphthylene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylamino)acenaphthylene-1,2-dione is a π-conjugated molecule with donor/acceptor characteristics. It is designed with diphenylamino as the hole-transporting unit and acenaphthylene-1,2-dione as the electron-transporting unit . This compound is notable for its application in near-infrared organic light-emitting diodes (OLEDs) due to its superior thermal, photophysical, and electrochemical properties .
Preparation Methods
The synthesis of 5-(Diphenylamino)acenaphthylene-1,2-dione involves a multi-step process. One common method includes the condensation reaction of 5-(4-(diphenylamino)phenyl)acenaphthylene-1,2-dione with 5,6-diaminopyrazine-2,3-dicarbonitrile in glacial acetic acid under reflux conditions at 130°C for 24 hours . The resulting product is then purified through extraction and filtration, followed by washing with acetone, dichloromethane, and petroleum ether .
Chemical Reactions Analysis
5-(Diphenylamino)acenaphthylene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield hydroquinones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of organic electronics. It is used as a host material in the fabrication of near-infrared organic light-emitting diodes (OLEDs) due to its narrow bandgap and bipolar behavior . Additionally, its unique electronic properties make it suitable for use in photovoltaic cells and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-(Diphenylamino)acenaphthylene-1,2-dione involves its role as a donor/acceptor molecule. The diphenylamino unit acts as a hole-transporting component, while the acenaphthylene-1,2-dione unit functions as an electron-transporting component . This dual functionality allows for efficient charge transport and recombination, which is crucial for the performance of OLEDs and other electronic devices .
Comparison with Similar Compounds
5-(Diphenylamino)acenaphthylene-1,2-dione can be compared to other similar compounds such as 3,4-bis(4-(diphenylamino)phenyl)acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile and 5-(4-(diphenylamino)phenyl)acenaphthylene-1,2-dione . These compounds share similar donor/acceptor characteristics but differ in their specific electronic properties and applications. The unique combination of diphenylamino and acenaphthylene-1,2-dione in this compound provides it with a distinct advantage in terms of its narrow bandgap and bipolar behavior .
Properties
CAS No. |
820212-06-4 |
|---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(N-phenylanilino)acenaphthylene-1,2-dione |
InChI |
InChI=1S/C24H15NO2/c26-23-19-13-7-12-18-21(15-14-20(22(18)19)24(23)27)25(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H |
InChI Key |
UPGJVBZBSZYHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=C5C4=C(C=C3)C(=O)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
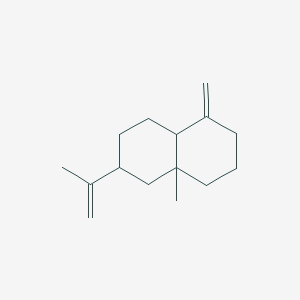
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
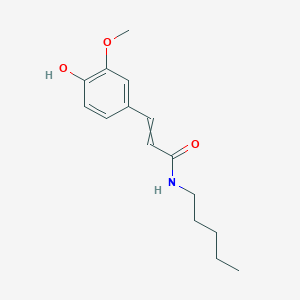

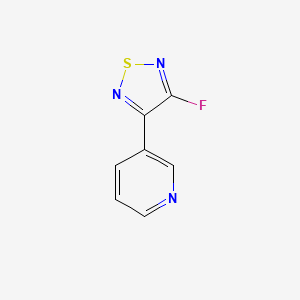
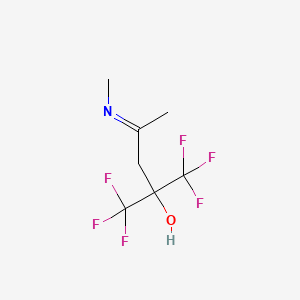
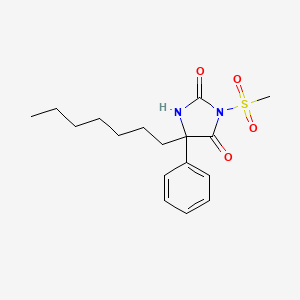
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
